molecular formula C11H19NO4 B595497 (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid CAS No. 129786-68-1

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid

Cat. No.: B595497
CAS No.: 129786-68-1
M. Wt: 229.276
InChI Key: XVMAKOPYGXUPPU-LLVKDONJSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid typically involves the protection of the amino group of an amino acid derivative using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

    Starting Material: Amino acid derivative

    Reagent: Di-tert-butyl dicarbonate (Boc2O)

    Base: Triethylamine

    Solvent: Dichloromethane

    Conditions: Room temperature

Industrial Production Methods

In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Deprotection: The major product is the free amino acid derivative.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amino group can engage in further chemical reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butoxycarbonyl-L-alanine
  • N-tert-Butoxycarbonyl-L-phenylalanine
  • N-tert-Butoxycarbonyl-L-valine

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is unique due to its specific structure, which includes a pent-4-enoic acid moiety. This structure provides distinct reactivity patterns compared to other Boc-protected amino acids, making it valuable in specialized synthetic applications .

Properties

IUPAC Name

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H,12,15)(H,13,14)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMAKOPYGXUPPU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC=C)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652928
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129786-68-1
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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